Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate
Overview
Description
Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an ester group, and an acetyloxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of piperidine-3-carboxylate with 2-(acetyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylic acid.
Reduction: Ethyl 1-{[2-(hydroxy)phenyl]carbonyl}piperidine-3-carboxylate.
Substitution: Ethyl 1-{[2-(substituted)phenyl]carbonyl}piperidine-3-carboxylate.
Scientific Research Applications
Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-{[2-(acetyloxy)phenyl]carbonyl}piperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-{[2-(hydroxy)phenyl]carbonyl}piperidine-3-carboxylate: Differing by the presence of a hydroxy group instead of an acetyloxy group.
Ethyl 1-{[2-(methoxy)phenyl]carbonyl}piperidine-3-carboxylate: Differing by the presence of a methoxy group.
Ethyl 1-{[2-(fluoro)phenyl]carbonyl}piperidine-3-carboxylate: Differing by the presence of a fluoro group.
These compounds share similar structural features but exhibit different chemical and biological properties due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 1-(2-acetyloxybenzoyl)piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-3-22-17(21)13-7-6-10-18(11-13)16(20)14-8-4-5-9-15(14)23-12(2)19/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOFWZGEYHKMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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